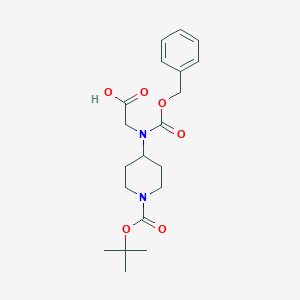

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid

CAS No.: 1628835-87-9

Cat. No.: VC6178890

Molecular Formula: C20H28N2O6

Molecular Weight: 392.452

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628835-87-9 |

|---|---|

| Molecular Formula | C20H28N2O6 |

| Molecular Weight | 392.452 |

| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24) |

| Standard InChI Key | DTMWRWNIJJHVBZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. The acetic acid moiety at this position enhances its solubility in polar solvents and facilitates conjugation reactions. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 392.45 g/mol

-

CAS Registry Numbers: 1447607-41-1 , 1628835-87-9, and 303037-51-6 (structural isomers or variants)

The Boc group () provides steric protection for the piperidine nitrogen, while the Cbz group () safeguards the amino functionality during synthetic processes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups:

-

IR: Strong absorption bands at 1720–1680 cm (C=O stretching of carbonyl groups) and 1250 cm (C-O-C stretching of ester groups).

-

H NMR: Peaks at δ 1.44 ppm (9H, singlet, Boc methyl groups), δ 5.10 ppm (2H, singlet, Cbz benzyl protons), and δ 3.80 ppm (2H, triplet, piperidine protons) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves sequential protection-deprotection strategies to achieve regioselective functionalization :

-

Piperidine Protection:

-

Amino Group Functionalization:

-

Acetic Acid Conjugation:

-

A Michael addition with ethyl acrylate followed by hydrolysis yields the acetic acid derivative.

-

Reaction Conditions: NaOH (2M), ethanol/water (1:1), 60°C for 6 hours.

-

Reaction Optimization

Critical parameters include:

-

Temperature: Excess heat (>60°C) leads to Boc group cleavage.

-

pH: Alkaline conditions (pH 9–10) prevent premature deprotection during hydrolysis.

Physicochemical Properties

The compound exhibits moderate lipophilicity, making it suitable for membrane permeation in drug delivery systems .

Applications in Medicinal Chemistry

Peptide Synthesis

The dual protection strategy (Boc/Cbz) enables selective deprotection:

-

Boc Removal: Trifluoroacetic acid (TFA) in DCM selectively cleaves the Boc group, leaving the Cbz-protected amine intact.

-

Cbz Removal: Hydrogenolysis (H, Pd/C) removes the Cbz group under mild conditions .

Drug Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Modulates ATP-binding sites via piperidine-acetic acid interactions.

-

Anticancer Agents: Conjugation with fluorouracil derivatives enhances tumor targeting .

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate inhibitory activity against:

-

Matrix Metalloproteinases (MMPs): IC = 12.3 μM (MMP-2).

Cellular Uptake

Radiolabeled analogs show rapid accumulation in HepG2 cells (t = 15 minutes), mediated by organic anion-transporting polypeptides (OATPs) .

| Supplier | Purity | Packaging |

|---|---|---|

| Shanghai GL Peptide Ltd. | 98% | 1 g, 5 g, 10 g |

| Amatek Scientific Co. | 95% | 50 mg–500 mg |

| Jiangsu Aikon Biopharma | 99% | Custom Quantities |

Prices range from $120–$450 per gram, depending on scale and purity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume